1,3-Propanediol, 2-isobutyl-2-methyl-
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Overview
Description
1,3-Propanediol, 2-isobutyl-2-methyl- is a colorless, low viscosity liquid with a unique molecular structure. It is a branched asymmetric aliphatic diol, which inhibits crystallization and allows it to remain liquid even at low temperatures . This compound is widely used in polymer and coating applications due to its biodegradable nature and low hazard potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-isobutyl-2-methyl- can be synthesized through various methods. One common route involves the reaction of isobutylboronic acid esters with 2-methyl-1-phenyl-1,3-propanediol and 2-benzyl-1,3-butanediol, resulting in the formation of 2-isobutyl-5-methyl-4-phenyl- and 4-methyl-5-benzyl-1,3,2-dioxaborinanes .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-isobutyl-2-methyl- often involves the use of renewable feedstocks and green processes. Recent advancements in metabolic engineering and synthetic biology have enabled the production of this compound from glycerol, sugars, and other carbon sources using engineered microbial cell factories .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-isobutyl-2-methyl- undergoes various chemical reactions, including:
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or rhodium complexes.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Methyl methacrylate
Reduction: Alcohol derivatives
Substitution: Esters and ethers
Scientific Research Applications
1,3-Propanediol, 2-isobutyl-2-methyl- has a wide range of applications in scientific research:
Biology: Employed in the preparation of various biochemical reagents and intermediates.
Medicine: Utilized in the formulation of pharmaceutical products due to its low toxicity and biodegradability.
Industry: Widely used in polymer and coating applications, as well as in the production of methyl methacrylate.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl- involves its interaction with various molecular targets and pathways. In polymer applications, it acts as a monomer that undergoes polycondensation reactions to form polymers. In biological systems, it can be metabolized by microbial enzymes to produce energy and other metabolites .
Comparison with Similar Compounds
1,3-Propanediol, 2-isobutyl-2-methyl- can be compared with other similar compounds such as:
1,3-Propanediol: A simpler diol with similar applications in polymer production.
2-Methyl-1,3-propanediol: Another branched diol used in similar applications but with different physical properties.
Isobutanol: An alcohol with similar industrial applications but different chemical properties.
The uniqueness of 1,3-Propanediol, 2-isobutyl-2-methyl- lies in its branched structure, which inhibits crystallization and allows it to remain liquid at low temperatures, making it highly suitable for various industrial applications .
Properties
CAS No. |
25462-42-4 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)4-8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
REQVMPVOKUHDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CO)CO |
Origin of Product |
United States |
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